Product packaging for Disulfide, hexyl 2-methylpropyl(Cat. No.:CAS No. 64580-58-1)

Disulfide, hexyl 2-methylpropyl

Cat. No.: B14484478
CAS No.: 64580-58-1
M. Wt: 206.4 g/mol
InChI Key: GGJFUIVEHOXGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Disulfide Bond Formation and Reactivity in Organic and Analytical Chemistry

Disulfide bonds are typically formed through the oxidation of two thiol (-SH) groups. fiveable.melibretexts.org This process, known as oxidative folding in proteins, is crucial for stabilizing the three-dimensional structures of many extracellular proteins. fiveable.mecreative-proteomics.com The interconversion between thiols and disulfides is a redox reaction, with the disulfide representing the oxidized state. libretexts.orglibretexts.org

In organic synthesis, a variety of oxidizing agents can be employed to facilitate the formation of disulfide bonds from thiols. researchgate.net Conversely, disulfide bonds can be cleaved through reduction reactions, which can alter the structure and function of the parent molecule. fiveable.me This reversible nature is a key aspect of their reactivity. rsc.org

A common reaction involving disulfides is the thiol-disulfide exchange, where a thiolate anion attacks a sulfur atom of a disulfide bond, leading to the formation of a new disulfide and a new thiolate. wikipedia.orglibretexts.org This exchange reaction is fundamental to the biological roles of disulfides and has been harnessed in various chemical applications. wikipedia.org

Analytical techniques for the characterization of disulfide bonds are crucial for understanding their role in complex systems. creative-enzymes.com Methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the presence and connectivity of disulfide bonds within molecules. nih.govnih.gov

Structural Classification and Chemical Diversity of Organic Disulfides

Organic disulfides (R-S-S-R') can be broadly classified as either symmetrical, where the two organic substituents (R) are identical, or asymmetrical (also known as mixed disulfides), where the substituents (R and R') are different. wikipedia.org While symmetrical disulfides are more common in organosulfur chemistry, many naturally occurring and biologically significant disulfides are asymmetrical. wikipedia.org

The geometry of the disulfide bond is characterized by a C-S-S-C dihedral angle that is typically around 90 degrees. wikipedia.org The length of the S-S bond is approximately 2.03 Å. wikipedia.org The nature of the R groups, whether they are alkyl, aryl, or more complex structures, contributes to the vast chemical diversity of organic disulfides. This diversity is further expanded by the possibility of cyclic structures, such as 1,2-dithiolanes. wikipedia.org

The classification of disulfide patterns in proteins is a more complex endeavor, taking into account the topology of the connections and the spacing between cysteine residues. nih.govresearchgate.net

Research Landscape and Challenges in Studying Asymmetric Branched Dialkyl Disulfides, specifically Hexyl 2-Methylpropyl Disulfide

The study of asymmetric disulfides, particularly those with branched alkyl chains like hexyl 2-methylpropyl disulfide, presents unique challenges. The synthesis of such compounds can be complicated by the tendency to form mixtures of symmetrical and asymmetrical products due to thiol-disulfide exchange reactions. researchgate.net Achieving selective cross-coupling of two different thiols to form a specific asymmetric disulfide requires carefully controlled reaction conditions. researchgate.net

For a molecule like Disulfide, hexyl 2-methylpropyl, its branched 2-methylpropyl (isobutyl) group introduces steric hindrance around the disulfide bond. This can influence its reactivity, potentially slowing down the rate of thiol-disulfide exchange compared to its linear isomers. The hexyl group, being a straight-chain alkyl group, provides a contrasting structural element within the same molecule.

The characterization of such an asymmetric disulfide would rely on spectroscopic methods. For instance, in its mass spectrum, one would expect to see fragmentation patterns corresponding to the loss of the hexyl and 2-methylpropyl groups. Its NMR spectrum would show distinct signals for the protons and carbons of both the hexyl and 2-methylpropyl moieties, allowing for the confirmation of its asymmetric nature.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC10H22S2
Molecular Weight206.42 g/mol
Boiling PointNot readily available, but expected to be higher than smaller dialkyl disulfides.
SolubilityLikely to be soluble in organic solvents and have low solubility in water.

Note: These are predicted properties based on the general characteristics of similar compounds, as specific experimental data for this compound is not widely available.

Implications of Disulfide Linkages in Advanced Chemical Systems and Natural Product Chemistry

The unique properties of the disulfide bond have led to its incorporation into a wide range of advanced chemical systems. In materials science, the reversible nature of the disulfide bond is exploited in the design of self-healing polymers. rsc.org These materials can repair themselves after damage by the reformation of disulfide cross-links, which can be triggered by stimuli such as heat or light. rsc.org

In natural product chemistry, disulfide bonds are integral to the structure and biological activity of numerous compounds. researchgate.netnih.gov Many toxins, hormones, and antibiotics contain disulfide bridges that are essential for their function. nih.gov For example, the hormone insulin (B600854) consists of two peptide chains linked by disulfide bonds. youtube.com The stability conferred by these bonds is crucial for the molecules to maintain their active conformation. researchgate.net

The study of disulfide-containing natural products continues to be an active area of research, with ongoing efforts to synthesize these complex molecules and understand their modes of action. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22S2 B14484478 Disulfide, hexyl 2-methylpropyl CAS No. 64580-58-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64580-58-1

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

IUPAC Name

1-(2-methylpropyldisulfanyl)hexane

InChI

InChI=1S/C10H22S2/c1-4-5-6-7-8-11-12-9-10(2)3/h10H,4-9H2,1-3H3

InChI Key

GGJFUIVEHOXGIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSCC(C)C

Origin of Product

United States

Synthetic Methodologies for Asymmetric Branched Dialkyl Disulfides, Including Hexyl 2 Methylpropyl Disulfide

Established Chemical Methods for Disulfide Bond Formation

The formation of a disulfide bond (S-S) is a fundamental transformation in organic and medicinal chemistry. iau.ir Several core strategies have been developed to achieve this, primarily centered around the oxidation of thiol precursors.

The most direct route to disulfides is the oxidative coupling of two thiol (R-SH) molecules. For an asymmetric disulfide like hexyl 2-methylpropyl disulfide, this would involve the cross-coupling of 1-hexanethiol (B106883) and 2-methyl-1-propanethiol (B166225). However, simply mixing two different thiols and an oxidant typically leads to a statistical mixture of three products: two symmetrical disulfides (hexyl-S-S-hexyl and 2-methylpropyl-S-S-2-methylpropyl) and the desired asymmetric disulfide (hexyl-S-S-2-methylpropyl). chemistryviews.orgrsc.org

To overcome this lack of selectivity, various methods have been developed using a range of oxidizing agents and catalysts. These methods aim to control the reaction pathway, often by activating one thiol before introducing the second.

Common Oxidizing Systems:

Aerobic Oxidation: Utilizing molecular oxygen (O₂) as a green and atom-economical oxidant is highly attractive. rsc.org Base-catalyzed systems, for instance using potassium or cesium carbonate (K₂CO₃ or Cs₂CO₃), have been shown to efficiently promote the aerobic cross-dehydrogenative coupling of different thiols to form unsymmetrical disulfides under mild conditions. rsc.orgrsc.org

Dimethyl Sulfoxide (B87167) (DMSO): DMSO can serve as an oxidant, particularly under acidic conditions in the presence of a catalyst like hydroiodic acid (HI), to convert a wide range of aliphatic and aromatic thiols into disulfides. biolmolchem.com

Halogen-Based Reagents: Reagents like bromodimethylsulfonium bromide (BDMSB) allow for a practical synthesis of unsymmetrical disulfides by enabling the sequential addition of thiols. The first thiol is rapidly oxidized by BDMSB, and the subsequent addition of the second thiol leads to the desired product, effectively inhibiting the formation of symmetrical byproducts. rsc.org 1-Chlorobenzotriazole (B28376) (BtCl) is another effective reagent that reacts with one thiol to form a reactive intermediate (RSBt), which then reacts with a second thiol in a one-pot sequence. organic-chemistry.orgorganic-chemistry.org

Photocatalysis: Bismuth quantum dots (Bi QDs) have been used as catalysts for the photochemical oxidative coupling of thiols to both symmetric and asymmetric disulfides under mild conditions, demonstrating good to quantitative yields. tandfonline.com

Table 1: Selected Methods for Oxidative Coupling of Thiols

Oxidant/Catalyst System Key Features Reference
M₂CO₃ (M=K, Cs) / Air (O₂) Green, atom-economical, mild conditions, base-catalyzed. rsc.orgrsc.org
Bi Quantum Dots / Light Photocatalytic, low catalyst loading, high efficiency. tandfonline.com
DMSO / HI Acidic conditions, suitable for various functional groups. biolmolchem.com
Bromodimethylsulfonium bromide (BDMSB) Allows sequential addition, inhibits homo-coupling. rsc.org

Thiol-disulfide exchange is a common reaction in which a free thiol reacts with a disulfide bond, cleaving it and forming a new disulfide. This process is typically an equilibrium-driven reaction, which can result in a mixture of all possible thiol and disulfide species. thieme-connect.com While this is a crucial process in biological systems for maintaining redox balance, it complicates the selective synthesis of a single unsymmetrical disulfide. nih.gov

The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'-S-S-R'). To synthesize hexyl 2-methylpropyl disulfide via this method, one could react 1-hexanethiol with diisobutyl disulfide (bis(2-methylpropyl) disulfide) or 2-methyl-1-propanethiol with dihexyl disulfide. However, without specific control, the reaction would yield an equilibrium mixture containing both starting materials and both symmetrical and asymmetrical products.

Strategies to drive the reaction towards the desired unsymmetrical product include using a large excess of one of the reactants or removing one of the products from the reaction mixture as it forms.

Understanding the reaction mechanism is crucial for designing controlled and selective syntheses.

In thiol-disulfide exchange , the reaction pathway is thought to proceed through an Sₙ2-like transition state that is very close in energy to a trisulfur (B1217805) anionic intermediate ([δ⁻S−S−Sδ⁻]). acs.org For sterically hindered thiols, such as those with branched alkyl groups, the potential energy surface shows a greater preference for the Sₙ2 displacement pathway. acs.org

A powerful strategy for achieving selectivity in oxidative coupling involves an "umpolung" or reversal of polarity approach. chemistryviews.org Typically, the sulfur atom in a thiol is nucleophilic. In this approach, an electron-rich thiol is converted in situ into an electrophilic sulfenium ion (RS⁺). This is achieved using a catalyst system such as iodine with a 4-dimethylaminopyridine (B28879) (DMAP)/water promoter. chemistryviews.org This more stable sulfenium ion then selectively reacts with a second, different thiol. A final oxidation step in air yields the desired unsymmetrical disulfide. chemistryviews.org This method avoids the statistical mixture often seen in direct co-oxidation.

Another key mechanistic aspect is the formation of a reactive intermediate. As mentioned, methods using reagents like 1-chlorobenzotriazole (BtCl) proceed by forming a benzotriazolated thiol intermediate (RSBt). This intermediate is stable enough to prevent significant formation of the symmetrical disulfide before it reacts with the second thiol to produce the unsymmetrical product. organic-chemistry.org

Strategies for the Regioselective Synthesis of Asymmetric Dialkyl Disulfides

Regioselectivity—the control over which of the two different thiols reacts at which position—is the central goal in the synthesis of asymmetric disulfides.

The synthesis of hexyl 2-methylpropyl disulfide requires the specific coupling of 1-hexanethiol and 2-methyl-1-propanethiol (also known as isobutylthiol). The presence of the branched 2-methylpropyl group can introduce steric hindrance, which may affect reaction rates and yields. acs.org

One of the most generally applicable procedures for preparing unsymmetrical dialkyl disulfides involves the reaction of a Bunte salt (an alkyl thiosulfate) with a thiolate. google.comorgsyn.org To synthesize hexyl 2-methylpropyl disulfide, this could be approached in two ways:

Reacting sodium hexyl thiosulfate (B1220275) with sodium 2-methyl-1-propanethiolate.

Reacting sodium 2-methylpropyl thiosulfate with sodium 1-hexanethiolate.

This method is advantageous because the Bunte salts are often stable, crystalline solids that can be prepared from the corresponding alkyl halide (e.g., 1-bromohexane (B126081) or 1-bromo-2-methylpropane) and sodium thiosulfate. google.comorgsyn.org The subsequent reaction with the thiolate, generated by treating the thiol with a base like sodium hydroxide (B78521), proceeds cleanly to the unsymmetrical disulfide. orgsyn.org

Methods utilizing sequential addition of thiols to an oxidizing agent are also well-suited for incorporating different alkyl groups, including branched ones. rsc.org For instance, 1-hexanethiol could be added first to a reagent like BDMSB, followed by the addition of 2-methyl-1-propanethiol to complete the synthesis.

Achieving a high yield of the desired asymmetric disulfide while minimizing symmetrical byproducts requires careful optimization of several reaction parameters.

Order of Addition: In methods that allow for it, such as those using 1-chlorobenzotriazole or BDMSB, the order in which the two different thiols are added can be critical for maximizing the yield of the unsymmetrical product. rsc.orgorganic-chemistry.org

Catalyst and Oxidant Choice: The choice of catalyst and oxidant is fundamental. For aerobic oxidations, Cs₂CO₃ has been shown to be effective for the heterocoupling of different alkyl thiols. rsc.org For syntheses involving an intermediate, the reactivity of that intermediate must be tuned for selective reaction with the second thiol. organic-chemistry.org

Solvent: The reaction medium can significantly influence reaction rates and selectivity. Solvents like dichloromethane (B109758) (DCM) are commonly used for reactions with BtCl, organic-chemistry.org while continuous flow systems have also been developed to improve efficiency. researchgate.net The use of dimethyl sulfoxide (DMSO) is key in the Bunte salt synthesis pathway. google.com

Temperature: Reactions are often run at low temperatures (e.g., -78 °C) initially to form the reactive intermediate without side reactions, before being warmed to allow reaction with the second thiol. organic-chemistry.org Other methods may require elevated temperatures to proceed at a reasonable rate. rsc.org

Base: In many protocols, a base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion. The type and amount of base can affect the reaction's outcome. researchgate.netchemrxiv.org

Table 2: Factors for Optimization in Asymmetric Disulfide Synthesis

Parameter Influence on Synthesis Example Reference
Order of Thiol Addition Can significantly impact the yield of the unsymmetrical product by controlling intermediate formation. In the BtCl method, one thiol is reacted first to form RSBt before the second is added. organic-chemistry.org
Catalyst/Oxidant Determines the reaction mechanism and efficiency of cross-coupling versus homo-coupling. Cs₂CO₃ promotes aerobic heterocoupling of alkyl thiols. rsc.org
Solvent Affects solubility, reaction rates, and stability of intermediates. Dichloromethane (DCM) is used in the one-pot synthesis with BtCl. organic-chemistry.org
Temperature Controls reaction kinetics and can prevent undesirable side reactions or decomposition. Initial reaction at -78 °C to form the RSBt intermediate, followed by warming. organic-chemistry.org

| Base | Often required to generate the reactive thiolate species. | Triethylamine (Et₃N) is used in one-pot syntheses from alkyl halides. | researchgate.net |

By carefully selecting the synthetic strategy and optimizing these reaction conditions, chemists can effectively control the formation of the disulfide bond to produce asymmetric branched dialkyl disulfides like hexyl 2-methylpropyl disulfide with high yield and selectivity.

Application of Green Chemistry Principles in Disulfide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of disulfides to mitigate the environmental impact of chemical processes. This involves the development of sustainable catalytic systems and the use of environmentally benign solvents and reaction conditions.

Development of Sustainable Catalytic Systems

The move towards sustainable catalysis in disulfide synthesis focuses on replacing stoichiometric toxic reagents with catalytic, recyclable, and environmentally benign alternatives.

One promising approach involves the use of iodine as a catalyst in the presence of an oxidizing agent. For instance, an umpolung approach has been reported for the synthesis of unsymmetrical disulfides where an electrophilic sulfenium ion, generated in situ from an electron-rich thiol, reacts with a second thiol. researchgate.net This method, using a catalytic amount of iodine and a promoter like 4-dimethylaminopyridine (DMAP) in water, allows for the aerobic oxidation and formation of unsymmetrical diaryl disulfides in good to excellent yields. researchgate.net While specific examples for branched dialkyl disulfides are scarce, the principle could be extended to these systems.

Another green catalytic system employs base catalysis for the aerobic cross-dehydrogenative coupling of thiols. This method provides an efficient route to unsymmetrical disulfides using readily available catalysts like potassium or cesium carbonate and oxygen from the air as the ideal green oxidant. rsc.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it an attractive and practical approach for disulfide synthesis. rsc.org

The following table summarizes some sustainable catalytic systems for the synthesis of unsymmetrical disulfides, highlighting the potential for application to branched dialkyl systems.

Catalyst SystemOxidantSolventKey FeaturesRelevant Substrates (Examples)Yield (%)
Iodine/DMAPAir (O₂)WaterUmpolung of thiols, mild conditions.Aryl thiolsGood to Excellent
K₂CO₃ or Cs₂CO₃Air (O₂)Not specifiedHigh atom economy, readily available catalyst.Aromatic and aliphatic thiolsUp to 95%

Exploration of Environmentally Benign Solvents and Conditions

The choice of solvent is a critical factor in green chemistry. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives such as water, ionic liquids, and bio-based solvents.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The iodine-catalyzed synthesis of unsymmetrical disulfides mentioned earlier effectively utilizes water as the reaction medium. researchgate.net Another environmentally friendly approach involves the reaction of alkyl halides with thiourea (B124793) and sodium thiosulfate in an aqueous medium to produce unsymmetrical dialkyl disulfides in high purity and yields up to 92%. mdpi.com This method is particularly noteworthy as it does not require any additional oxidants or reductants and avoids the use of transition metal catalysts. mdpi.com

Ethyl lactate (B86563) , a bio-based and biodegradable solvent, has been shown to be an efficient medium for the oxidative coupling of thiols to form disulfides. nih.gov Notably, in some cases, ethyl lactate can promote the transformation without the need for any catalyst or additive, relying on air as the oxidant. nih.gov

The following table provides examples of environmentally benign solvents used in disulfide synthesis.

SolventCatalyst/ReagentReaction TypeKey Advantages
WaterIodine/DMAPOxidative CouplingNon-toxic, non-flammable, readily available.
WaterThiourea/Sodium ThiosulfateThree-component reactionAvoids oxidants, reductants, and metal catalysts.
Ethyl LactateNone (in some cases)Oxidative CouplingBio-based, biodegradable, can be catalyst-free.

Reaction Mechanisms and Reactivity of Hexyl 2 Methylpropyl Disulfide and Analogous Disulfides

Electron Transfer and Dissociative Reduction Pathways of Disulfides

The reduction of disulfides can proceed through electron transfer (ET), leading to the cleavage of the S-S bond in a stepwise manner. nih.govacs.org This process, known as dissociative electron transfer (DET), has been a subject of extensive study. nih.gov

Formation and Dynamics of Disulfide Radical Anions

The initial step in the dissociative reduction of a disulfide is the transfer of an electron to the molecule, forming a disulfide radical anion. nih.gov This species is often transient and can be considered a loose radical anion. nih.govnih.gov The formation of these radical anions can be achieved through various methods, including electrochemical reduction and reaction with electrogenerated radical anions of other molecules. nih.govacs.org

Upon electron transfer, the disulfide molecule undergoes significant structural changes, most notably the stretching of the S-S bond. nih.govacs.org This leads to the formation of a sigma-radical anion (σ*-radical anion), where the singly occupied molecular orbital (SOMO) is heavily localized on the now-weakened S-S bond. nih.govacs.org The bond energy of this radical anion is consequently quite low, resulting in a very high rate constant for the subsequent cleavage of the S-S bond. nih.govacs.org This cleavage yields a thiolate anion and a thiyl radical. researchgate.net

The dynamics of these radical anions are influenced by their environment. For instance, in some systems, the radical anion can undergo deprotonation to form a more stable ring-closed radical anion. researchgate.net The entire process, from electron transfer to bond cleavage, can be influenced by factors such as the presence of catalysts or the application of external stimuli. researchgate.net

Influence of Substituent Effects on Electron Transfer Kinetics

The kinetics of electron transfer to disulfides are significantly influenced by the nature of the substituents attached to the sulfur atoms. Studies on diaryl disulfides have shown that the electron-acceptor properties and the intrinsic barriers for electron transfer are dependent on the substituents on the aromatic rings. nih.govacs.orgnih.gov

Electron-donating or mildly electron-withdrawing groups: Disulfides with these types of substituents experience a large inner reorganization upon electron transfer. This is due to the significant stretching of the S-S bond required to form the radical anion. nih.govacs.org

Electron-withdrawing groups: In contrast, strong electron-withdrawing groups can increase the delocalization of the SOMO onto the aryl system. This leads to a decrease in the reorganization energy required for the formation of the radical anion. nih.govacs.org Interestingly, even when the lowest unoccupied molecular orbital (LUMO) has π* character, the actual reduction intermediate is still a σ-type radical anion. nih.govacs.org In the case of nitro-substituted disulfides, a π-radical anion forms initially, followed by an intramolecular electron transfer to form a new radical anion with antibonding character similar to the SOMO of other diaryl disulfides. nih.govacs.org

Despite these differences in the initial steps, the actual S-S bond cleavage occurs in a similar fashion across a series of substituted disulfides. nih.govacs.org However, the rate of S-S bond cleavage tends to decrease as the electron-withdrawing character of the substituent (as measured by the Hammett σ constant) increases, which is consistent with an increase in both electronic and solvent reorganization energies. acs.org

Theoretical Analysis of Lowest Unoccupied Molecular Orbitals (LUMOs) and Singly Occupied Molecular Orbitals (SOMOs)

Theoretical calculations, such as those using density functional theory (DFT), provide valuable insights into the electronic structure of disulfides and their radical anions. nih.govnih.govnih.gov These calculations help in understanding the nature of the LUMOs of the parent disulfide and the SOMOs of the resulting radical anion. nih.govacs.org

For many disulfides, the LUMO is localized on the S-S bond and has a σ* antibonding character. nih.govacs.org Upon accepting an electron, this LUMO becomes the SOMO of the radical anion. The population of this antibonding orbital weakens the S-S bond, facilitating its cleavage. nih.govacs.org

In some cases, particularly with one-electron oxidized radical systems, an interesting phenomenon known as SOMO-HOMO level inversion can occur. nih.gov In such instances, the α-SOMO lies below one or more doubly occupied molecular orbitals. nih.gov This has significant implications for the redox chemistry of these radicals. nih.gov While this has been observed in various radical species, its specific relevance to the reduction of simple alkyl disulfides like hexyl 2-methylpropyl disulfide requires further investigation. The understanding of HOMO-LUMO interactions is fundamental to explaining chemical reactivity. yale.edulibretexts.orgyoutube.com

Nucleophilic Cleavage Mechanisms of the Disulfide Bond

The disulfide bond is also susceptible to cleavage by nucleophiles. This is a common reaction pathway in both chemical and biological systems. researchgate.netnih.govyoutube.com

Bimolecular SN2 Attack at Sulfur

The most prevalent mechanism for the nucleophilic cleavage of a disulfide bond is a bimolecular nucleophilic substitution (SN2) reaction at one of the sulfur atoms. nih.govnih.govresearchgate.netnih.govresearchgate.net In this reaction, a nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the displacement of a thiolate anion as the leaving group. libretexts.orgchemistrysteps.com

This reaction proceeds through a transition state where the attacking nucleophile, the target sulfur atom, and the leaving sulfur atom are aligned in a nearly linear fashion, at an angle of approximately 180°. researchgate.netnih.govresearchgate.net This geometric requirement is a hallmark of the SN2 mechanism. nih.gov

A variety of nucleophiles can effect this cleavage, including:

Thiolates: Thiol-disulfide exchange is a crucial reaction in biochemistry, where a thiolate anion attacks a disulfide bond. libretexts.orgwikipedia.orgnih.gov This reaction is reversible and is fundamental to processes like protein folding and the regulation of enzyme activity. libretexts.orgwikipedia.org The reactivity of the attacking thiolate is a key factor in the reaction rate. researchgate.net

Phosphorus nucleophiles: Phosphines, such as triphenylphosphine (B44618) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are effective reagents for the reduction of disulfides. nih.govnih.govyoutube.comacs.org The reaction proceeds via an SN2 attack of the phosphorus atom on one of the sulfur atoms. nih.govnih.govresearchgate.net The stability of the resulting phosphonium (B103445) ion and the displaced thiolate anion is influenced by the solvent. nih.govnih.gov

Hydroxide (B78521) ions: In alkaline solutions, hydroxide ions can act as nucleophiles, attacking the disulfide bond. ub.edu

The rate of the SN2 reaction is dependent on the concentration of the nucleophile. ub.edu

Unimolecular C-S Bond Rupture and its Force Dependence

Under the influence of external mechanical force, the mechanism of disulfide bond cleavage can shift. ub.edu Single-molecule force spectroscopy studies have revealed that applying a stretching force to a disulfide bond can significantly accelerate its reduction. nih.govpnas.orgnih.gov

At low to moderate forces, the bimolecular SN2 pathway is dominant. ub.edu However, as the applied force increases, a unimolecular C-S bond rupture can become a competing and eventually dominant pathway. ub.edu At a force of approximately 2 nN, unimolecular C-S bond rupture can compete with the SN2 attack by a hydroxide ion. ub.edu Beyond this force, the C-S bond rupture can become essentially barrierless. ub.edu

The application of force effectively lowers the activation energy for bond cleavage. The rate of reduction shows an exponential dependence on the applied force. pnas.org This force-dependent kinetics has been used to probe the transition state of the SN2 reaction, revealing a lengthening of the disulfide bond at the transition state. pnas.org The sensitivity of the reaction to force is related to the chemical nature of the central atoms involved in the reaction. nih.gov

It is important to note that even in the absence of a nucleophile, sufficiently high forces can, in principle, rupture the S-S bond directly, although this typically requires forces greater than those at which C-S bond rupture becomes significant. ub.edu

Interactive Data Tables

Table 1: Key Mechanistic Pathways for Disulfide Bond Cleavage

MechanismDescriptionKey FeaturesInfluencing Factors
Dissociative Electron Transfer (DET) Stepwise reduction involving the formation of a radical anion intermediate. nih.govnih.govFormation of a transient σ*-radical anion, significant S-S bond stretching. nih.govacs.orgSubstituent electronic effects, solvent polarity. nih.govacs.orgnih.gov
Bimolecular SN2 Attack Nucleophilic attack on one of the sulfur atoms. nih.govresearchgate.netnih.govLinear transition state (~180°), second-order kinetics. researchgate.netnih.govresearchgate.netNucleophile strength and concentration, solvent. nih.govnih.govub.edu
Unimolecular C-S Bond Rupture Force-induced cleavage of the carbon-sulfur bond. ub.eduBecomes significant at high applied forces (~2 nN). ub.eduMagnitude of applied mechanical force. ub.edupnas.org

Radical-Mediated Disulfide Exchange Processes

Radical-mediated reactions provide a key pathway for disulfide exchange, a process that can be initiated by light or heat. researchgate.net This exchange is fundamental to the development of dynamic materials with properties like self-healing and shape memory. researchgate.netrsc.org

The radical chain mechanism for disulfide exchange involves several distinct steps: initiation, propagation, and termination. researchgate.netresearchgate.net

Initiation: The process begins with the homolytic cleavage of a disulfide bond, often induced by light or a radical initiator, to form two thiyl radicals (RS•). researchgate.netpnas.org For instance, a radical initiator fragment can attack a disulfide bond, leading to the formation of a thiyl radical and a capped sulfur species. researchgate.netnih.gov

Propagation: A generated thiyl radical can then attack another disulfide bond. researchgate.net This step is analogous to the addition-fragmentation process seen in other radical polymerizations. nih.gov The thiyl radical adds to one of the sulfur atoms of the disulfide, forming a transient intermediate which then fragments, releasing a new thiyl radical. researchgate.net This chain transfer allows for the exchange of disulfide partners.

Termination: The radical chain reaction can be terminated through the recombination of two thiyl radicals to form a new disulfide bond. researchgate.net

This radical exchange process is a way for a system, such as a polymer network, to minimize its free energy in response to applied stress. researchgate.netnih.gov

While radical-mediated exchange is one pathway, disulfide exchange can also be enhanced through the formation of sulfur-based anions. researchgate.net In basic conditions, a thiolate anion (RS⁻) can be generated, which then acts as a nucleophile. researchgate.net This thiolate anion can attack a disulfide bond, leading to heterolytic cleavage and the release of a different thiolate anion. researchgate.net This anionic pathway provides an alternative, often competing, mechanism for disulfide exchange. The formation of S-based anions can catalyze the exchange reaction, working in concert with the radical-mediated mechanism. researchgate.net

Mechanochemical Activation and Cleavage of Disulfide Bonds

The application of external mechanical force can significantly influence the reactivity and cleavage mechanisms of disulfide bonds. ub.edunih.gov This field, known as mechanochemistry, has revealed complex and force-dependent reaction pathways. ub.edu

External forces, such as those applied in atomic force microscopy (AFM) experiments or through sonication of polymer solutions, can dramatically alter the energy landscape of disulfide bond cleavage. ub.edunih.govrug.nl Isotensional simulations have shown that different mechanisms can dominate depending on the magnitude of the applied force. ub.edu

Under moderate forces, a bimolecular Sₙ2 attack of a nucleophile (like OH⁻) on a sulfur atom is the preferred pathway. ub.edu However, as the force increases to around 2 nanonewtons (nN), a unimolecular C-S bond rupture becomes a competitive mechanism. ub.edu Beyond this point, C-S bond rupture can even become barrierless. ub.edu Furthermore, at forces between 1.2 and 2.2 nN, Sₙ2 pathways can transform into pure bond-breaking pathways. ub.edu

The application of force can also increase the diradical character of the disulfide bridge and decrease the energy gap between the singlet ground state and the low-lying triplet state. nih.govacs.org This change in electronic structure promotes disulfide reduction at forces in the range of 0.1-0.4 nN. nih.govacs.org

The effect of mechanical force on disulfide bond stability is also context-dependent within proteins. nih.gov For example, a disulfide bond in the protein FimG increases its mechanical stability, while in a variant of the I91 titin domain, it leads to a decrease in unfolding force. nih.gov This is attributed to how the disulfide bond alters the unfolding pathway of the protein. nih.gov

Solvation dynamics play a critical role in the mechanochemical reactivity of disulfide bonds. ub.edu The processes of desolvation (removal of solvent molecules) and resolvation (return of solvent molecules) around the reacting species directly impact the activation free energies of the cleavage pathways. ub.edu As an external force is applied and the disulfide bond is stretched, the accessibility of the bond to solvent molecules and nucleophiles can change, thereby influencing the preferred reaction mechanism.

Stability of Disulfide Bonds Under High Energy Photon Flux

The interaction of disulfide bonds with high-energy photons, such as those from UV or X-ray sources, can lead to bond cleavage and fragmentation of the molecule. osti.govresearchgate.net The specific dissociation pathway is often dependent on the excitation wavelength. osti.govacs.org

Studies on aliphatic disulfides have shown that excitation with 248-nm light predominantly leads to S-S bond cleavage, forming thiyl radicals. acs.org In contrast, excitation at 193 nm results in both S-S and C-S bond cleavage, as well as molecular rearrangements. acs.org The observation that S-S bond cleavage is favored at longer wavelengths, despite the C-S bond having a lower bond energy, indicates that the dissociation occurs from an excited electronic state rather than the ground state. acs.org

Upon exposure to high-energy photons, such as those from synchrotron radiation around the S 1s edge (~2470 eV), disulfide-containing molecules like dimethyl disulfide (DMDS) and methyl propyl disulfide (MPDS) undergo multiple ionization and intense fragmentation. researchgate.net This results in the formation of various cationic fragments, including S⁺, S²⁺, and S³⁺. researchgate.net Interestingly, even under these high-energy conditions, a fragment containing the intact disulfide bond (S₂⁺) can survive at all photon energies, indicating a certain level of stability for the disulfide linkage even under intense irradiation. researchgate.net

The photochemistry of disulfide bonds is crucial for understanding photodamage and repair mechanisms in proteins, where disulfide bridges are key structural elements. osti.gov Ultraviolet photodissociation (UVPD) techniques are being developed to selectively cleave disulfide bonds in proteins for structural analysis. nih.govacs.org For instance, 193 nm UVPD can homolytically cleave intermolecular disulfide bonds, providing valuable information on protein connectivity. nih.gov

Interactive Data Table

Table 1. Compounds Mentioned in this Article

Compound Name Synonym(s)
Hexyl 2-methylpropyl disulfide
Dimethyl disulfide DMDS
Methyl propyl disulfide MPDS; 2,3-Dithiahexane
Tris(2-carboxyethyl)phosphine TCEP
Glutathione (B108866) GSH
Umbelliferone UMB
Camptothecin CPT
Gemcitabine GEM
N-butyl-4-hydroxy-1,8-naphthalimide
Furosemide
Doxorubicin
Dansyl

Advanced Analytical and Spectroscopic Characterization Methodologies for Hexyl 2 Methylpropyl Disulfide

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like hexyl 2-methylpropyl disulfide. nih.gov It combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, allowing for the effective identification and quantification of individual components within a mixture. nih.gov In a typical GC-MS analysis, the disulfide is volatilized and separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the molecular weight and identify the structure of the compound.

Headspace solid-phase microextraction (HS-SPME) serves as a highly effective, solvent-free sample preparation method for the analysis of volatile compounds like hexyl 2-methylpropyl disulfide. news-medical.netmdpi.com This technique involves exposing a fused-silica fiber coated with a specific stationary phase to the headspace (the vapor phase above the sample) of a sample vial. news-medical.net Volatile analytes, including the disulfide, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com Following this extraction and pre-concentration step, the fiber is directly introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors that must be optimized for the specific analyte. nih.gov For the analysis of sulfur compounds, the choice of fiber coating is critical. A common and effective fiber is coated with divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), which is suitable for a broad range of volatile and semi-volatile compounds. nih.govresearchgate.net Other parameters such as extraction time and temperature also play a crucial role. mdpi.com Increasing the temperature can shorten the time needed to reach equilibrium, but must be carefully controlled to prevent thermal degradation of the analyte. mdpi.com

Table 1: Optimization Parameters for HS-SPME of Volatile Sulfur Compounds

ParameterTypical Range/OptionsEffect on ExtractionSource
Fiber Coating DVB/CAR/PDMS, PDMS, PADetermines selectivity and capacity for analytes. DVB/CAR/PDMS is often optimal for sulfur compounds. nih.gov
Extraction Temp. 30 - 90 °CAffects analyte volatility and partitioning into the headspace. Higher temperatures can increase extraction speed. news-medical.netmdpi.comnih.gov
Extraction Time 30 - 90 minDetermines the extent to which equilibrium is reached between the sample, headspace, and fiber. mdpi.com
Agitation On/Off (e.g., 600 rpm)Facilitates the mass transfer of the analyte into the headspace. news-medical.net
Salt Addition e.g., NaClCan increase the ionic strength of aqueous samples, "salting out" the analyte and increasing its volatility. mdpi.com

For highly complex matrices where one-dimensional GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers significantly enhanced resolution. birmingham.ac.uknih.gov This powerful technique utilizes two chromatographic columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. birmingham.ac.uk The modulator traps small, sequential portions of the effluent from the first column and rapidly re-injects them onto the second column for a second, faster separation. nih.gov

This process results in a structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point and polarity). birmingham.ac.uk This greatly increases peak capacity and the ability to separate co-eluting compounds that would overlap in a single-column separation. nih.govnih.gov The use of a TOFMS detector is advantageous as it provides the high-speed data acquisition necessary to capture the very narrow peaks produced by the second-dimension separation, along with high sensitivity and mass accuracy. mdpi.com This methodology is particularly valuable for differentiating isomers and identifying trace components in complex samples. birmingham.ac.uk

The successful separation of alkyl disulfides by gas chromatography hinges on the careful selection and optimization of the column and operating parameters. longdom.org

Stationary Phase Selection : The choice of the stationary phase is the most critical parameter for achieving selectivity. longdom.org For general-purpose analysis of compounds like hexyl 2-methylpropyl disulfide, a non-polar or mid-polarity column is often a suitable starting point. Common phases include those based on polydimethylsiloxane (e.g., DB-1, HP-5ms). The specific chemical properties of the analyte, including its polarity and potential for interaction with the stationary phase, guide this selection. sigmaaldrich.com

Column Dimensions : The column's length, internal diameter, and film thickness affect both efficiency and analysis time. Longer columns provide higher resolution but increase analysis time. Smaller internal diameters can improve efficiency but reduce sample capacity. A thicker film is often used for highly volatile analytes. nih.gov

Temperature Programming : The oven temperature program is crucial for good separation. longdom.org An initial low temperature holds volatile compounds at the head of the column, while a gradual ramp to a final higher temperature allows for the sequential elution of compounds based on their boiling points. The ramp rate must be optimized to balance resolution and analysis time.

Carrier Gas Flow Rate : The flow rate of the carrier gas (typically helium or hydrogen) affects chromatographic efficiency. longdom.org An optimal flow rate exists that provides the best resolution; flow rates that are too high or too low can lead to band broadening and reduced peak sharpness. longdom.org

Table 2: Key GC Parameters for Alkyl Disulfide Analysis

ParameterDescriptionImpact on SeparationSource
Stationary Phase The coating inside the column that interacts with the analytes.Determines the selectivity and retention order of compounds. longdom.orgsigmaaldrich.com
Column Length The physical length of the column (e.g., 30 m, 60 m).Longer columns provide more theoretical plates and better resolution but longer run times. longdom.orgchromatographyonline.com
Internal Diameter The inner width of the column (e.g., 0.25 mm, 0.32 mm).Affects efficiency and sample loading capacity. longdom.org
Oven Temperature The temperature program of the GC oven.Controls analyte volatility and elution time. A programmed ramp separates compounds by boiling point. longdom.org
Carrier Gas Flow The velocity of the mobile phase through the column.An optimal flow rate maximizes resolution and minimizes peak broadening. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like hexyl 2-methylpropyl disulfide in solution. cas.cz It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the determination of the carbon skeleton, the nature of the chemical bonds, and the connectivity between different parts of the molecule. researchgate.net

While standard 1D and 2D NMR experiments can confirm the presence of the hexyl and 2-methylpropyl groups, specialized techniques are particularly useful for probing the disulfide bond itself. The chemical shift of the carbon atoms adjacent to the sulfur atoms (Cα) is highly indicative of the oxidation state. researchgate.net In a disulfide, the ¹³C chemical shift of the Cβ atom (the carbon adjacent to the sulfur) is typically found at a lower field (around 40 ppm or greater) compared to the corresponding thiol (sulfhydryl) group, which resonates at a higher field (closer to 30 ppm). researchgate.net

Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons that are close to each other, which can help to define the molecule's conformation around the disulfide bond. researchgate.netnih.gov Although direct observation of scalar coupling across the S-S bond is not standard, the complete assignment of proton and carbon signals through techniques like COSY, HSQC, and HMBC allows for the definitive piecing together of the molecular structure, confirming the hexyl-S-S-2-methylpropyl connectivity. nih.gov

X-ray Crystallography for Solid-State Structural Determination (if applicable for related branched disulfides)

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic structure of a compound in the solid state. ufl.eduwikipedia.org The technique involves irradiating a single crystal of the material with a beam of X-rays. ufl.edu The regular arrangement of molecules in the crystal lattice diffracts the X-rays into a specific pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the positions of all atoms, bond lengths, and bond angles can be determined with high precision. ufl.eduyoutube.com

For a molecule like hexyl 2-methylpropyl disulfide, a successful crystal structure analysis would unequivocally confirm its molecular structure and provide precise data on the S-S bond length and the C-S-S-C dihedral angle, which defines the conformation around the disulfide bridge. ufl.edu However, the application of this technique is entirely dependent on the ability to grow a single, high-quality crystal of the compound, which can be a significant challenge for liquids or oils like many simple alkyl disulfides. youtube.com Furthermore, disulfide bonds are known to be susceptible to radiation damage from the high-intensity X-ray beams used in the experiment, which can sometimes complicate the analysis. nih.govnih.gov

Chemometric and Multivariate Data Analysis for Complex Chromatographic Datasets

The analysis of volatile compounds, including sulfur-containing molecules like hexyl 2-methylpropyl disulfide, often yields large and complex datasets, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS). These datasets can contain hundreds of signals, co-eluting peaks, baseline drift, and retention time shifts, making manual interpretation challenging and time-consuming. researchgate.net Chemometric and multivariate data analysis methods are powerful statistical tools employed to extract meaningful chemical information from such complex data, enabling sample classification, compound identification, and the elucidation of underlying chemical patterns. researchgate.netresearchgate.net These approaches shift the focus from a univariate perspective (studying one variable at a time) to a multivariate one, providing a holistic view of the sample and highlighting interactions between different volatile compounds. researchgate.net

Principal Component Analysis (PCA) for Volatile Compound Differentiation

Principal Component Analysis (PCA) is a fundamental, unsupervised pattern recognition technique used extensively in the analysis of volatile compound data. tandfonline.comfrontiersin.org Its primary goal is to reduce the dimensionality of a large dataset while retaining most of the original variance. This is achieved by transforming the original correlated variables into a new set of uncorrelated variables, known as principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance. frontiersin.org

In the context of analyzing volatile sulfur compounds (VSCs), PCA is applied to a data matrix where rows might represent different samples (e.g., from various origins, processing conditions, or storage times) and columns represent the relative concentrations or peak areas of identified volatile compounds, including hexyl 2-methylpropyl disulfide. frontiersin.orgresearchgate.net By plotting the samples on a "scores plot" (e.g., PC1 vs. PC2), it is possible to visualize groupings, trends, and outliers. A corresponding "loadings plot" reveals which variables (volatile compounds) are responsible for the separation observed in the scores plot. tandfonline.com

For instance, in an analysis of different food samples, PCA could differentiate them based on their unique volatile profiles. The loadings plot would indicate that hexyl 2-methylpropyl disulfide, along with other specific sulfides or esters, is highly correlated with one of the principal components, thereby identifying it as a key differentiating compound for a particular sample group. Studies on various vegetables and roasted malts have successfully used PCA to categorize samples based on their VSC profiles, demonstrating the technique's efficacy in differentiating samples based on the composition of these potent aroma compounds. tandfonline.comfrontiersin.org

Table 1: Illustrative Principal Component Analysis Loadings for Volatile Compounds in a Hypothetical Food Sample Analysis

This interactive table shows a hypothetical example of PCA loadings. The values indicate the weight of each volatile compound on the first two principal components. Compounds with high absolute loading values on a PC are significant contributors to that component and to the separation of samples in the scores plot.

CompoundPrincipal Component 1 (PC1) LoadingPrincipal Component 2 (PC2) Loading
Disulfide, hexyl 2-methylpropyl 0.85 0.12
Dimethyl disulfide0.780.25
Diallyl disulfide-0.650.45
2-Methyl-3-furanthiol0.15-0.88
Ethyl acetate-0.21-0.75
Hexanal-0.550.30

Parallel Factor Analysis 2 (PARAFAC2) for Deconvoluting Chromatographic Profiles

Modern chromatographic analyses, especially comprehensive two-dimensional gas chromatography (GC×GC), produce vast and intricate data. arxiv.orgbohrium.com A significant challenge in processing this data is the presence of co-eluting peaks (where two or more compounds elute at the same time), retention time shifts between runs, and baseline drift. researchgate.netresearchgate.net Parallel Factor Analysis 2 (PARAFAC2) is an advanced chemometric model specifically designed to overcome these issues. researchgate.netleidenuniv.nl

Unlike traditional integration methods or even the more restrictive PARAFAC1 model, PARAFAC2 can handle chromatographic data where the elution profiles are not perfectly consistent across different samples. leidenuniv.nl It is a multi-way decomposition method that can model the underlying structure of the data, effectively deconvoluting co-eluted peaks and resolving retention time shifts. researchgate.netresearchgate.net The model decomposes the data into a set of trilinear components, each representing a single chemical constituent. For each component, it provides estimates of its elution profile, its mass spectrum, and its relative concentration across the samples. researchgate.net

The application of PARAFAC2 is particularly beneficial for the analysis of trace-level compounds like hexyl 2-methylpropyl disulfide, whose signal might be weak or obscured by more abundant co-eluting matrix components. researchgate.net By mathematically separating the overlapping signals, PARAFAC2 enables the extraction of a "pure" mass spectrum for the compound of interest, greatly facilitating its identification via library matching. researchgate.net This capability makes PARAFAC2 an invaluable tool for the robust and automated analysis of complex volatile profiles in fields such as food science, metabolomics, and environmental analysis. researchgate.netarxiv.org

Theoretical and Computational Chemistry Studies of Disulfides, with Relevance to Hexyl 2 Methylpropyl Disulfide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic electronic properties that govern the chemical behavior of disulfides. researchgate.net These calculations can model complex chemical systems with high accuracy, providing detailed information about electronic structure and interaction capabilities. researchgate.net

The strength of the sulfur-sulfur (S-S) bond is a critical parameter determining the stability and reactivity of disulfides. The bond dissociation energy (BDE), defined as the standard enthalpy change when a bond is broken through homolysis, is a primary measure of this strength. wikipedia.org For a disulfide, this corresponds to the energy required to cleave the S-S bond to form two thiyl radicals. This value can be approximated by calculating the reaction enthalpy. youtube.com

Ab initio methods and Density Functional Theory (DFT) are widely used to calculate BDEs. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Complete Basis Set (CBS) methods, can provide BDE values for simple disulfides like hydrogen disulfide (HSSH) that are close to experimental values. acs.org DFT offers a computationally efficient alternative and a variety of functionals are available, each with different levels of accuracy for specific applications. nih.gov For instance, a benchmark study on transition-metal complexes demonstrated that dispersion-corrected hybrid GGA functionals, such as B3LYP-GD3BJ, provide good performance for calculating bond energies. nih.gov The selection of an appropriate functional and basis set is crucial for obtaining accurate BDEs. nih.gov

These computational methods are also invaluable for studying the structures and energies of reaction intermediates, such as the radical species formed during homolytic cleavage. youtube.com Understanding these intermediates is key to elucidating reaction mechanisms involving disulfides.

Table 1: Comparison of Computational Methods for S-S Bond Dissociation Energy (BDE) in Dihydrogen Disulfide (HSSH)

Method Basis Set/Active Space Calculated BDE (kcal/mol) Comparison to Experiment
G2 (MP2) N/A Close to experimental value Good agreement
CBS N/A Close to experimental value Good agreement
MCSCF Various Underestimated Underestimates BDE

Data sourced from a theoretical study on HSSH bond breaking. acs.org

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com

For disulfides like hexyl 2-methylpropyl disulfide, DFT calculations can map the distribution and energies of these frontier orbitals. mdpi.com This analysis helps predict whether the disulfide will act as a nucleophile (electron donor) or an electrophile (electron acceptor) in a given reaction. For instance, a molecule with a low-lying LUMO is a good Lewis acid. libretexts.org In reactions involving radical species, the Singly Occupied Molecular Orbital (SOMO) becomes the critical frontier orbital governing subsequent steps. Theoretical calculations can also determine the energy profile for electron transfer processes by examining the crossing of energy profiles between the neutral molecule and its radical anion. acs.org

Table 2: Key Molecular Orbital Concepts and Their Significance

Orbital/Concept Description Significance in Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate electrons (nucleophilicity).
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept electrons (electrophilicity). mdpi.com
SOMO Singly Occupied Molecular Orbital Frontier orbital in radical species, governing their reactivity.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity and easier excitation. mdpi.com |

While DFT is effective for ground-state properties, it can be inadequate for systems where a single electronic configuration is not a good description, such as during bond breaking or for electronically excited states. wikipedia.orggatech.edu In these cases, multi-configurational methods are necessary.

The Multi-Configurational Self-Consistent Field (MCSCF) method provides a more accurate description by using a linear combination of several configuration state functions to approximate the true electronic wavefunction. wikipedia.org A common MCSCF approach is the Complete Active Space SCF (CASSCF), where the expansion includes all configurations arising from a specific set of electrons in a set of "active" orbitals. wikipedia.org This is crucial for obtaining a qualitatively correct description of complex electronic situations like the dissociation of the S-S bond. acs.orgwikipedia.org

However, MCSCF methods often miss a significant portion of the electron correlation, known as dynamic correlation. researchgate.net To improve accuracy, multi-reference perturbation theories, such as the Complete Active Space Second-Order Perturbation Theory (CASPT2), are applied. wikipedia.org These methods build upon the MCSCF reference wavefunction to account for dynamic correlation, yielding more accurate energies for both ground and excited states. wikipedia.orgkyushu-u.ac.jp This combined approach is powerful for studying the photochemistry and complex reaction pathways of disulfides.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, providing insights into their conformational dynamics and response to external stimuli. nih.gov

The mechanical properties of the disulfide bond are of great interest, particularly in biological and materials science contexts. nih.govnih.gov Isotensional simulations, where a constant external force is applied to a molecule, are a powerful tool for exploring the mechanochemical response of disulfides. nih.gov

Studies using this approach have revealed a surprising complexity in the mechanisms of disulfide bond cleavage. nih.gov Under moderate forces in an aqueous solution, the preferred pathway for reduction is a bimolecular SN2 attack. However, at higher forces (around 2 nN), the mechanism shifts to a unimolecular C-S bond rupture. nih.gov These forces are within the range accessible in single-molecule force spectroscopy experiments. nih.gov Furthermore, at very low forces, noncovalent sulfur-oxygen interactions can play a controlling role in the mechanochemical reactivity, adding another layer to the system's complex behavior. researchgate.netrsc.org These findings highlight how mechanical force can dramatically alter the reactivity and reaction pathways of disulfide bonds.

Due to their structural flexibility, molecules like hexyl 2-methylpropyl disulfide can adopt numerous conformations. Understanding the relative energies of these conformers and the barriers to interconversion is crucial. Molecular dynamics simulations using empirical force fields are the primary method for this type of conformational analysis. bath.ac.uk

A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a system. nih.govnih.gov Force fields are developed and parameterized to reproduce experimental data or high-level quantum chemical calculations. nih.gov Several force fields have been developed, with varying levels of accuracy for different classes of molecules. bath.ac.ukresearchgate.net For sulfur-containing molecules, specific force fields have been created to accurately model their unique properties. nih.gov

By performing MD simulations or using conformational search algorithms, it is possible to map out the potential energy landscape of a molecule. researchgate.net This landscape reveals the stable low-energy conformations and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and conformational preferences.

Computational Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of disulfide compounds. While specific computational studies on Disulfide, hexyl 2-methylpropyl are not extensively documented in available research, the established principles and methodologies are broadly applicable. Techniques such as Density Functional Theory (DFT) are instrumental in calculating vibrational spectra, including Infrared (IR) and Raman, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com

For molecules in the solid state, periodic DFT calculations can generate Inelastic Neutron Scattering (INS) spectra. mdpi.com These spectra are comprehensive, revealing all vibrational modes, which include the lattice modes that are not typically observable through IR or Raman spectroscopy. mdpi.com Such calculations are crucial for understanding the intermolecular and intramolecular forces that govern a crystal's structure. mdpi.com

In the field of NMR spectroscopy, a primary technique for determining molecular structure, computational methods are used to predict chemical shifts and dihedral angles with significant accuracy. nih.gov This is particularly vital for disulfide-rich peptides, where NMR is the predominant method for 3D structure elucidation. nih.gov Specialized computational programs have been developed to predict the χ1 and χ2 dihedral angles of cysteine residues from NMR data. nih.gov For instance, the DISH program has demonstrated an accuracy of 87% for χ1 angles and 91% for χ2 angles. nih.gov These predictions are essential for refining 3D molecular models and for a deeper understanding of their structure-activity relationships. nih.gov

The synergy between experimental spectroscopy and computational prediction, where calculated spectra are validated against experimental data, is invaluable for the precise structural elucidation of complex molecules.

Computed Spectroscopic Data for Related Disulfides

As specific spectroscopic data for this compound is not available, the following table presents computed data for structurally similar compounds, illustrating the types of information obtainable through computational methods.

Compound NameCAS NumberSpectroscopic ParameterValueSource
Disulfide, bis(2-methylpropyl)1518-72-5Kovats Retention Index (Standard non-polar)1205, 1178, 1182 nih.gov
Disulfide, bis(2-methylpropyl)1518-72-5Kovats Retention Index (Semi-standard non-polar)1208 nih.gov
Disulfide, bis(2-methylpropyl)1518-72-5Kovats Retention Index (Standard polar)1435, 1428, 1426.6, 1427.1 nih.gov
Methyl propyl disulfide2179-60-4Kovats Retention Index (Standard non-polar)914, 912, 920, 909.7 nih.gov
Methyl propyl disulfide2179-60-4Kovats Retention Index (Semi-standard non-polar)932.1, 946, 940 nih.gov
Methyl propyl disulfide2179-60-4Kovats Retention Index (Standard polar)1238, 1218, 1242, 1217 nih.gov

Application of Computational Tools for Optimizing Chemical Pathways and Design of Disulfide-Containing Structures

Computational tools are fundamental in the optimization of synthesis and the design of molecules that contain disulfide bonds, especially within the field of protein engineering. nih.govconsensus.app These tools are pivotal for improving protein stability, investigating protein dynamics, and engineering novel functionalities. oup.com

A variety of computational methods have been established for the rational design of disulfide bonds within proteins. nih.govresearchgate.net A notable example is the "Disulfide by Design" software, which analyzes protein structures to pinpoint suitable residue pairs for mutation to cysteine to form a new disulfide bond. nih.govoup.com The underlying algorithm relies on strict geometric constraints, assessing potential disulfide bridges by considering Cα-Cα and Cβ-Cβ distances and modeling the sulfur atom (Sγ) positions. oup.comresearchgate.net The software also computes an energy value for the potential disulfide bond, which aids in selecting the most stable and favorable sites for engineering. oup.com This tool has been validated with a high rate of success in identifying naturally occurring disulfide bonds. oup.com

Other advanced computational frameworks, such as Rosetta, also facilitate the systematic design of disulfide bonds. biorxiv.org These methods can screen for potential disulfide linkages based on geometric parameters and subsequently filter the candidates using sophisticated energy functions and by comparing the predicted bond angles to those observed in high-resolution protein crystal structures. biorxiv.org This customized approach is highly effective for stabilizing particular protein conformations, for example, the prefusion state of viral fusion proteins. biorxiv.org

The optimization of chemical pathways for creating disulfide bonds is another domain where computational tools have a significant impact. For instance, in cell-free protein synthesis systems, the reaction environment can be precisely controlled to encourage correct disulfide bond formation. Computational modeling can elucidate the necessary redox conditions and the function of catalysts, like the disulfide isomerase DsbC, which helps to resolve incorrectly formed disulfide bonds and guide the protein to its native, functional state.

These computational strategies markedly diminish the reliance on time-consuming trial-and-error experimentation, thereby accelerating the creation of more stable and effective disulfide-containing proteins and peptides. nih.gov

Computational Tools for Disulfide Design and Analysis

Tool/MethodApplicationKey FeaturesReference
Disulfide by DesignRational design of novel disulfide bonds in proteins.Analyzes PDB files, identifies residue pairs with appropriate geometry, generates mutant PDB files. nih.govoup.com
RosettaSystematic identification and design of stabilizing disulfide bonds.Screens for potential disulfides based on distance and geometry, uses energy functions for filtering. biorxiv.org
DSDBASE-MODIPPrediction of potential disulfide bonds in protein structures.Utilizes distance and dihedral angle constraints. nih.gov
DISHPrediction of disulfide dihedral angles from NMR chemical shifts.Uses Support Vector Machines (SVM) to predict χ1 and χ2 angles. nih.gov

Biochemical and Molecular Interaction Mechanisms of Disulfides in Biological Systems

Fundamental Role of Disulfide Bonds in Protein and Peptide Structural Integrity

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. creative-proteomics.com These bonds are critical for the formation and stabilization of the three-dimensional structures of many proteins and peptides, particularly those that are secreted or located on the cell surface. metwarebio.comnih.gov

Disulfide bonds play a crucial role in maintaining the native, functional conformation of proteins. By covalently linking different parts of a polypeptide chain or different chains together, they significantly contribute to the thermodynamic stability of the folded protein. metwarebio.comnih.gov This stabilization arises from several factors:

Reduced Entropy of the Unfolded State: By creating a cross-link, a disulfide bond decreases the number of possible conformations the unfolded polypeptide chain can adopt. This reduction in conformational entropy of the denatured state makes the folded state, by comparison, more energetically favorable. nih.govacs.org

Enthalpic Contributions: Disulfide bonds can also stabilize the folded state through favorable local interactions, such as improving the packing of hydrophobic residues. acs.org

Increased Rigidity and Stability: The introduction of these covalent bonds results in a more rigid and stable molecule, better able to withstand environmental stresses like changes in temperature and pH. mdpi.com The stability conferred by disulfide bonds can be substantial, with a single bond contributing as much as 5 to 6 kcal/mole to the protein's stability at its optimal temperature. nih.gov

The stabilizing effect of a disulfide bond is context-dependent, varying based on the specific protein and the location of the bond. nih.gov For many proteins, especially those destined for the harsh extracellular environment, these bonds are essential for maintaining their structural integrity and biological activity. nih.gov

Table 1: Factors Contributing to Protein Stability via Disulfide Bonds
FactorDescriptionPrimary Effect
Conformational EntropyReduces the number of possible conformations in the unfolded state.Thermodynamic (Entropic)
Local InteractionsCan improve packing of hydrophobic residues and other favorable contacts.Thermodynamic (Enthalpic)
Molecular RigidityIncreases the overall structural rigidity of the protein.Structural
Environmental ResistanceHelps maintain the correct fold under varying pH and temperature.Functional

The formation of the correct, native disulfide bonds during protein folding is a highly controlled process. Given that a protein with multiple cysteine residues can form a vast number of potential disulfide isomers, the cell employs sophisticated mechanisms to ensure the regioselective formation of the correct pairings. youtube.com

Kinetically Controlled Folding Pathways: Protein folding often proceeds through specific pathways where certain disulfide bonds form before others. pnas.org The formation of an initial, often metastable, native disulfide bond can guide the subsequent folding and pairing of other cysteines. pnas.org This process is not random; rather, the developing protein structure itself directs the formation of subsequent disulfide bonds. pnas.org

Role of Folding Intermediates: During oxidative folding, various disulfide-bonded intermediates are formed. nih.gov The characterization of these kinetically trapped intermediates provides valuable insights into the folding pathway. nih.gov

Enzymatic Catalysis: In eukaryotes, the enzyme protein disulfide isomerase (PDI), located in the endoplasmic reticulum, plays a critical role. monash.edu PDI can catalyze the formation, reduction, and isomerization of disulfide bonds, ensuring that the correct, most stable pairings are achieved in the final protein structure. nih.govnih.gov

Chemical Methods for Regioselective Formation: In synthetic peptide chemistry, regioselective disulfide bond formation is achieved by using different thiol-protecting groups. nih.govnih.govacs.orgrsc.org This strategy allows for the sequential and controlled formation of multiple disulfide bonds in a specific order, mimicking the controlled processes in nature. nih.gov

The rate of disulfide bond formation is influenced by the proximity of the two cysteine residues, which is a function of the folding protein's conformation. acs.org

During the complex process of protein folding, non-native or "misfolded" disulfide bonds can form. These misbridged isomers represent incorrect pairings of cysteine residues.

The formation of these non-native isomers is a common occurrence, especially in the early stages of folding when the polypeptide chain is still highly flexible. nih.gov However, these are typically transient states. The cellular machinery, particularly enzymes like PDI, can identify and resolve these incorrect linkages through disulfide shuffling or isomerization, which involves the reduction of the non-native bond and subsequent oxidation to form the native one. nih.govnih.gov

While often viewed as off-pathway intermediates that need to be corrected, the study of these isomers is significant for several reasons:

Understanding Folding Pathways: Trapping and analyzing these misbridged isomers provides crucial information about the dynamics and pathways of protein folding. nih.govnih.gov

Disease Association: The persistence of misfolded proteins, which may contain incorrect disulfide bonds, can lead to protein aggregation. metwarebio.com Such aggregates are associated with a variety of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. metwarebio.comyoutube.com In these conditions, the failure to correct misfolded structures can have severe pathological consequences.

Kinetic Traps: In some cases, a misfolded disulfide bond can lead to a "kinetic trap," a stable, non-functional conformation from which it is difficult for the protein to escape. pnas.org Overcoming these traps often requires enzymatic intervention. pnas.org Interestingly, some studies suggest that true misfolded kinetic traps with non-native disulfide bonds are rare in oxidative folding, with most traps resulting from the burial of thiol groups within an otherwise native-like structure. acs.org

Enzymatic and Non-Enzymatic Redox Cycling of Disulfides

The formation and breakage of disulfide bonds is a redox process that is tightly regulated within the cell. This cycling between the oxidized (disulfide) and reduced (thiol) states is mediated by both enzymatic and non-enzymatic systems.

Enzymes known as oxidoreductases catalyze the reduction of disulfide bonds.

Glutathione (B108866) Reductase (GR): This crucial enzyme, also known as glutathione-disulfide reductase (GSR), does not directly reduce disulfide bonds in proteins. Instead, it maintains a high cellular ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). wikipedia.orgtaylorandfrancis.com GR uses NADPH as a reducing agent to catalyze the reduction of GSSG back to two molecules of GSH. wikipedia.orglibretexts.org This ensures a ready supply of GSH, which can then participate in the reduction of protein disulfides, often with the help of other enzymes. taylorandfrancis.com The catalytic action of GR involves an FAD prosthetic group and a redox-active disulfide bond within the enzyme itself. wikipedia.orgebi.ac.uk

Thioltransferases (Glutaredoxins): Thioltransferases, also known as glutaredoxins (Grx), are enzymes that specifically catalyze the reduction of mixed disulfides between glutathione and proteins (protein-S-S-G). nih.govnih.gov This process, called deglutathionylation, is vital for redox signaling. The mechanism involves a thiol-disulfide exchange reaction where a cysteine in the Grx active site attacks the mixed disulfide, releasing the reduced protein thiol. The resulting glutathionylated Grx is then reduced by another molecule of GSH. nih.gov Glutaredoxins can also reduce protein intramolecular disulfides through a similar dithiol mechanism. nih.gov

Gamma-interferon-inducible lysosomal thiol reductase (GILT): This enzyme is unique in that it functions within the acidic environment of lysosomes to reduce disulfide bonds in proteins that are to be degraded. pnas.org Its activity is essential for the complete unfolding and subsequent proteolysis of internalized proteins. pnas.org

Disulfide bonds can also be reduced through non-enzymatic or enzyme-assisted chemical exchange with low-molecular-weight thiols and redox-active proteins.

Glutathione (GSH): As the most abundant non-protein thiol in the cell, glutathione plays a central role in maintaining a reducing intracellular environment. libretexts.orgnih.gov GSH can reduce protein disulfides (Protein-S-S-Protein) through a thiol-disulfide exchange reaction. libretexts.orglibretexts.org This reaction proceeds in two steps: first, a GSH molecule attacks the protein disulfide, forming a mixed disulfide (Protein-S-S-G) and releasing a reduced protein thiol (Protein-SH). Second, another GSH molecule can reduce the mixed disulfide, releasing the second protein thiol and forming oxidized glutathione (GSSG). nih.gov While this can occur non-enzymatically, the rate is often significantly increased by enzymes like PDI. nih.gov

Thioredoxin (Trx): The thioredoxin system is a major disulfide reductase system in cells. nih.govnih.gov Thioredoxin is a small protein with a highly conserved CXXC active site motif. researchgate.netnih.gov The N-terminal cysteine of this motif, which exists as a reactive thiolate at physiological pH, attacks a disulfide bond in a target protein. nih.govnih.gov This forms a transient mixed disulfide intermediate between thioredoxin and the substrate protein. researchgate.net The C-terminal cysteine of the Trx active site then attacks this intermediate, releasing the reduced substrate (with two free thiols) and leaving thioredoxin in its oxidized, disulfide-bonded form. researchgate.netnih.gov Oxidized thioredoxin is then recycled back to its reduced state by the enzyme thioredoxin reductase, using NADPH as the electron donor. researchgate.net

Cysteine: The free amino acid cysteine can also participate in thiol-disulfide exchange reactions, although its concentration and reactivity are generally lower than that of glutathione. It can act as a reducing agent in certain cellular compartments and conditions. pnas.org

Table 2: Key Players in Disulfide Redox Cycling
Molecule/EnzymeTypePrimary Function in Disulfide MetabolismMechanism
Glutathione Reductase (GR)EnzymeMaintains high cellular GSH/GSSG ratio.Reduces GSSG to GSH using NADPH. wikipedia.org
Thioltransferase (Grx)EnzymeReduces protein-glutathione mixed disulfides.Thiol-disulfide exchange involving GSH. nih.gov
Glutathione (GSH)Tripeptide ThiolMajor cellular reductant and redox buffer.Directly or enzymatically reduces protein disulfides. nih.gov
Thioredoxin (Trx)ProteinReduces disulfide bonds in a wide range of proteins.Dithiol mechanism via a CXXC active site. researchgate.net
Thioredoxin Reductase (TrxR)EnzymeReduces oxidized thioredoxin.Reduces Trx-(S-S) to Trx-(SH)₂ using NADPH. researchgate.net

Implications of Disulfide Bond Formation for Enzyme Function and Inhibition

Disulfide bonds are fundamental to the structure and function of many enzymes, particularly those secreted into the oxidizing extracellular environment. nih.govmetwarebio.com The formation of these covalent cross-links between cysteine residues within a polypeptide chain is critical for stabilizing the protein's three-dimensional structure. metwarebio.comcreative-proteomics.com This structural integrity is often a prerequisite for enzymatic activity, ensuring the correct conformation of the active site for substrate binding and catalysis. metwarebio.comcreative-proteomics.com

The formation, reduction, and isomerization of disulfide bonds are tightly regulated processes catalyzed by families of enzymes such as protein disulfide isomerases (PDI) and disulfide bond-forming enzymes (Dsb). nih.govcreative-proteomics.comnih.govumich.edu These enzymes facilitate the correct pairing of cysteine residues, a process essential for proper protein folding and function. nih.govnih.govnih.gov In some enzymes, like certain oxidoreductases, disulfide bonds are not merely structural but are directly involved in the catalytic mechanism, participating in electron transfer reactions. creative-proteomics.comnih.gov

Conversely, the unique chemistry of the disulfide bond also makes it a target for enzyme inhibition. Compounds containing disulfide linkages can interfere with enzyme function through several mechanisms:

Thiol-Disulfide Exchange: Exogenous disulfides can react with free thiol groups of cysteine residues in an enzyme, including those in the active site. This process, known as thiol-disulfide exchange, can lead to the formation of a mixed disulfide, thereby modifying the enzyme and inhibiting its activity. nih.govacs.org The reactivity of the disulfide bond is influenced by the nature of the flanking groups. nih.gov

Allosteric Regulation: The formation or cleavage of a disulfide bond at a site distant from the active site can induce conformational changes that modulate enzyme activity. nih.gov These "redox-active" or "allosteric" disulfide bonds can act as molecular switches, turning enzyme function on or off in response to the local redox environment. nih.gov

Inhibition of Disulfide-Bond Forming Enzymes: Molecules can be designed to specifically inhibit the enzymes responsible for disulfide bond formation, such as the Dsb family in bacteria. nih.gov Inhibiting these enzymes can disrupt the proper folding and function of virulence factors in pathogenic bacteria, making them attractive targets for antimicrobial drug development. nih.gov For instance, a pyridazinone-related inhibitor has been shown to be effective against DsbB enzymes from several Gram-negative bacteria. nih.gov

The table below summarizes the roles of disulfide bonds in enzyme function and the mechanisms of inhibition.

Role/MechanismDescriptionKey Enzyme Families Involved
Structural Stabilization Covalent cross-linking of cysteine residues to maintain the correct three-dimensional structure of the enzyme, particularly the active site. metwarebio.comcreative-proteomics.com-
Catalytic Function Direct participation of disulfide bonds in the catalytic cycle, often involving electron transfer. creative-proteomics.comnih.govOxidoreductases creative-proteomics.com
Enzyme Inhibition via Thiol-Disulfide Exchange Reaction of an exogenous disulfide with a critical cysteine thiol in the enzyme, leading to the formation of an inhibitory mixed disulfide. nih.govacs.org-
Allosteric Regulation Conformational changes induced by the formation or breakage of a disulfide bond at a site remote from the active site, altering enzyme activity. nih.gov-
Inhibition of Disulfide-Bond Machinery Targeting and inhibiting enzymes that are responsible for the formation and isomerization of disulfide bonds in proteins. nih.govProtein Disulfide Isomerases (PDI) nih.gov, Dsb Enzymes nih.gov

Disulfide Exchange Processes in Self-Healing Polymeric Materials

The dynamic nature of disulfide bonds is increasingly being exploited in the design of smart materials, particularly self-healing polymers. rsc.orgacs.org These materials have the ability to repair damage autonomously, extending their lifespan and improving their reliability. mdpi.com The incorporation of disulfide linkages into a polymer network allows for the reversible breaking and reforming of cross-links, which is the fundamental mechanism behind their self-healing capability. nih.govacs.org When a crack or cut occurs, the disulfide bonds at the fracture surface can exchange, leading to the re-establishment of covalent bonds across the damaged interface and the restoration of the material's mechanical properties. acs.org

Radical-Mediated and Anion-Mediated Exchange Mechanisms in Polymer Systems

The exchange of disulfide bonds within a polymer network, which facilitates self-healing, can proceed through different mechanisms, primarily radical-mediated and anion-mediated pathways. rsc.orgrsc.org

Radical-Mediated Exchange: This mechanism is often initiated by an external stimulus such as heat, light, or mechanical force, which causes the homolytic cleavage of the disulfide bond to form two thiyl radicals. nih.gov These highly reactive radicals can then attack a neighboring disulfide bond, leading to a chain reaction of exchange processes that allows the polymer network to rearrange and heal. rsc.orgnih.gov The process can be described as a series of addition-fragmentation reactions. rsc.org Studies have confirmed that the exchange reaction between disulfide compounds can occur via a radical-mediated mechanism. rsc.org

Anion-Mediated (Thiolate-Mediated) Exchange: This pathway involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond. nih.govrsc.org The thiolate can be generated by the deprotonation of a thiol group present in the polymer network, often facilitated by a base or a change in pH. rsc.org The attack of the thiolate on a disulfide bond results in a new disulfide bond and a new thiolate anion, which can then propagate the exchange reaction. nih.gov Catalysts can enhance the disulfide exchange reaction through the formation of these S-based anions. rsc.orgrsc.org This mechanism is central to self-healing systems based on thiol-disulfide exchange reactions. rsc.org

The choice of mechanism can be influenced by the specific polymer system, the presence of catalysts, and the environmental conditions. rsc.org

Spectroscopic Elucidation of Exchange Dynamics in Poly(disulfide)s

Understanding the kinetics and mechanism of disulfide exchange is crucial for designing efficient self-healing materials. Various spectroscopic techniques are employed to monitor these dynamic processes in poly(disulfide)s.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the chemical environment of atoms within a molecule. ¹³C NMR spectroscopy can be used to follow the kinetics of disulfide exchange by monitoring the changes in the signals of the carbon atoms adjacent to the sulfur atoms. researchgate.net For instance, the exchange reaction between two different disulfides to form a mixed disulfide can be quantitatively analyzed by the appearance of new peaks in the ¹³C NMR spectrum. researchgate.net Advanced NMR techniques can also be used to determine disulfide bond connectivities in complex molecules. nih.govcreative-biostructure.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrational modes of molecules and is particularly well-suited for studying the S-S bond. The S-S stretching frequency typically appears in the 480-550 cm⁻¹ region of the Raman spectrum. acs.orgresearchgate.net This technique can be used to distinguish between disulfide and thiol (S-H) groups, which have a characteristic peak around 2580 cm⁻¹. researchgate.net On-tissue surface-enhanced Raman spectroscopy (SERS) has even been used to visualize polysulfides in biological samples. nih.gov

Mass Spectrometry (MS): Mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS), are invaluable for identifying disulfide-linked peptides and characterizing disulfide bond patterns in proteins. nih.govnih.govresearchgate.net While less common for bulk polymer analysis, MS can provide detailed structural information about the products of disulfide exchange reactions in model systems.

The following table highlights the application of these spectroscopic techniques in studying disulfide exchange dynamics.

Spectroscopic TechniqueInformation ObtainedTypical Application in Disulfide Exchange Studies
Nuclear Magnetic Resonance (NMR) Chemical structure, reaction kinetics, molecular dynamics. researchgate.netrsc.orgFollowing the formation of mixed disulfides in model exchange reactions by monitoring changes in ¹³C NMR signals. researchgate.net
Raman Spectroscopy Vibrational modes of chemical bonds, specifically the S-S stretch. acs.orgresearchgate.netDifferentiating between disulfide and thiol groups to monitor the progress of exchange reactions. researchgate.net
Mass Spectrometry (MS) Molecular weight and fragmentation patterns of molecules. nih.govnih.govIdentifying the products of disulfide exchange reactions in model systems to confirm the reaction mechanism. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups present in a sample.Monitoring the disappearance of reactants and the appearance of products in disulfide exchange reactions. acs.org

Occurrence and Environmental Considerations of Disulfides General, with Specific Mentions of Hexyl 2 Methylpropyl Disulfide or Similar Compounds if Found

Natural Occurrence of Disulfides as Volatile Organic Compounds (VOCs)

Disulfides are notable contributors to the aroma and flavor profiles of numerous plants and food products. They are a key component of the complex mixture of volatile organic compounds (VOCs) that define the characteristic scents of many species.

Research has identified a variety of disulfide compounds in several plant species, where they contribute to the distinct aromas.

Chinese Chives (Allium tuberosum): Species of the Allium genus are well-known for their characteristic sulfurous flavors and aromas. In Chinese chives, sulfur compounds can constitute a very high percentage of the total volatile components. nih.govacs.orgacs.org Analysis has revealed the presence of numerous disulfides, including dimethyl disulfide, allyl methyl disulfide, and methyl propyl disulfide. acs.orgacs.org These compounds are formed through enzymatic reactions when the plant tissues are damaged. bohrium.com The distribution and concentration of these volatile sulfur compounds can differ between various parts of the plant, such as the roots, pseudostem, and leaves. mdpi.com

Asafoetida (Ferula assa-foetida): This oleo-gum-resin is recognized for its strong, sulfurous odor and is used as a spice. acs.orgnih.gov The essential oil of Ferula assa-foetida is rich in disulfide compounds. nih.govarcjournals.org A major constituent identified in its volatile oil is (E)-1-propenyl sec-butyl disulfide. arcjournals.org Other related disulfides, such as sec-butyl-(Z)-propenyl disulfide, have also been found in species of the Ferula genus. researchgate.net These findings indicate that disulfides with various alkyl and alkenyl groups are characteristic of this plant's chemistry.

Banana (Musa spp.): In contrast to the aforementioned plants, the aroma profile of bananas is primarily defined by a complex mixture of esters, alcohols, and aldehydes. tandfonline.comnih.gov While a large number of volatile compounds have been identified in bananas, sulfur-containing compounds, including disulfides, are not reported as major contributors to their characteristic fruity and sweet aroma. tandfonline.comnih.govtandfonline.comwordpress.comflvc.org The key aroma compounds in ripe bananas are typically esters like isoamyl acetate. tandfonline.comwordpress.com

The volatile compounds found in plants can be broadly categorized into several chemical classes. In durian, for instance, the main classes are esters and sulfur compounds, with minor contributions from alcohols, aldehydes, and ketones. acs.orgnih.govaip.org Similarly, the volatile profile of Chinese chives is dominated by sulfur-containing compounds, which are further divided into sulfides, disulfides, trisulfides, and tetrasulfides. acs.orgacs.org In bananas, the predominant chemical classes are esters and alcohols, which are responsible for the fruity and sweet notes. tandfonline.comnih.gov

The following table provides an overview of the major volatile chemical classes found in the discussed plant species.

Plant SpeciesPrimary Chemical ClassesSecondary Chemical Classes
Durian Esters, Sulfur Compounds acs.orgnih.govaip.orgAlcohols, Aldehydes, Ketones nih.govaip.org
Chinese Chives Sulfur Compounds (Disulfides, Trisulfides) nih.govacs.orgacs.orgAldehydes, Ketones mdpi.com
Asafoetida Sulfur Compounds (Disulfides) nih.govarcjournals.orgMonoterpenes arcjournals.org
Banana Esters, Alcohols tandfonline.comnih.govAldehydes, Ketones tandfonline.comnih.gov

Environmental Degradation Pathways of Organic Disulfides

Once released into the environment, organic disulfides are subject to various degradation processes that determine their persistence and impact. These pathways include photolytic and microbial degradation, as well as atmospheric chemical reactions.

Organic disulfides can be broken down by both sunlight and microorganisms.

Photolytic Degradation: Disulfide bonds can be cleaved by light. nih.gov This process, known as photolysis, can be initiated by the absorption of ultraviolet radiation, leading to the formation of thiyl radicals. beilstein-journals.org This radical-mediated fragmentation is a key pathway for the degradation of disulfide-containing molecules in the environment. nih.gov Research has demonstrated that photogenerated radicals can initiate multiple fragmentation and exchange reactions in materials cross-linked by disulfide bonds. nih.govacs.org

Microbial Degradation: Various microorganisms have the ability to metabolize organosulfur compounds. nih.gov In environments such as soil and water, bacteria can utilize these compounds as a source of nutrients. nih.govcdnsciencepub.com The efficiency of microbial degradation can be influenced by environmental conditions and the presence of other carbon sources. nih.gov Studies have shown that some bacteria can degrade a range of organosulfur compounds, including those found in crude oil. cdnsciencepub.com However, at high concentrations, some organosulfur compounds can be inhibitory to microbial activity. oup.com The anaerobic biodegradation of aromatic sulfur compounds by certain strains of bacteria has also been documented. juniperpublishers.com

Organosulfur compounds released into the atmosphere participate in a complex series of chemical reactions that can influence air quality and climate.

When organosulfur compounds enter the atmosphere, they can undergo oxidation and other chemical transformations. copernicus.org These reactions can be triggered by sunlight and lead to the formation of atmospheric aerosols, which are tiny particles suspended in the air. unc.eduacs.org These aerosols can affect the Earth's radiation balance and cloud formation. unc.edu Research has shown that organosulfur compounds can be a significant component of atmospheric particulate matter. copernicus.orggoldschmidt.info The chemical reactions of these compounds in the atmosphere can lead to the formation of various products, including organosulfates. acs.orgacs.org

Analytical Methodologies for Disulfide Detection in Environmental and Biological Matrices

A range of analytical techniques are employed to detect and quantify disulfides in complex samples from both environmental and biological sources.

The primary method for the analysis of volatile disulfides is Gas Chromatography (GC) , often coupled with a Mass Spectrometer (MS) for definitive identification. nih.govresearchgate.net This technique separates the different volatile compounds in a sample, which are then identified based on their mass spectra. For enhanced sensitivity, specific detectors like the Flame Photometric Detector (FPD) , which is selective for sulfur compounds, can be used. nih.gov

For less volatile or thermally unstable disulfides, High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) is a powerful tool. nih.govnih.govrapidnovor.com This method is particularly useful for analyzing disulfide bonds within proteins and peptides. nih.govrapidnovor.com

Sample preparation is a critical step in the analysis of disulfides. For volatile compounds in solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a common technique used to extract and concentrate the analytes before GC-MS analysis. mdpi.comnih.gov For air samples, analytes are often collected on sorbent tubes, from which they are later extracted for analysis. nih.govepa.gov

The table below summarizes the common analytical methods used for disulfide detection.

Analytical TechniqueAbbreviationTypical Application
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile disulfides in plant extracts, food, and environmental samples. nih.govresearchgate.net
High-Performance Liquid Chromatography-Mass SpectrometryHPLC-MS / LC-MSAnalysis of non-volatile disulfides, particularly in biological macromolecules like proteins. nih.govrapidnovor.com
Gas Chromatography with Flame Photometric DetectionGC-FPDSelective and sensitive detection of sulfur compounds, including disulfides, in various matrices. nih.gov

Trace Analysis Techniques for Volatile Organic Analytes in Aqueous Systems

The detection of trace levels of volatile organic compounds like disulfides in water requires sensitive analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a widely used method for the analysis of VOCs in environmental samples. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common technique for the determination of volatile sulfur compounds (VSCs) in various matrices, including beverages. nih.gov

Spectrophotometric Methods : For certain compounds like carbon disulfide, spectrophotometric reaction-rate methods can be employed for trace-level determination in water. nih.gov

Ultraviolet Photodissociation (UVPD) : At a wavelength of 213 nm, UVPD can be used for the simplified identification of disulfide, trisulfide, and thioether pairs in complex samples. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : Bottom-up MS approaches, often involving LC separation, are the most prevalent methods for disulfide bond analysis in proteins and peptides. creative-enzymes.com

Sampling and Preparation Protocols for Complex Environmental Samples

Proper sampling and preparation are critical to avoid the loss of volatile analytes.

Whole-Air Sampling Containers : Fused-silica lined canisters, polyvinyl fluoride (B91410) (PVF) bags (e.g., Tedlar), and foil-lined bags are commonly used for collecting air samples containing VOCs and VSCs. acs.org However, the stability of VSCs in these bags can be affected by factors such as temperature and storage time. nih.gov Studies recommend that for VSC samples, storage time should not exceed 18 hours and the temperature should not exceed 20°C. water360.com.au

Solid-Phase Microextraction (SPME) : SPME is a simple, solvent-free technique for extracting volatiles from a sample. It can be used for direct sampling or for analyzing the headspace above a sample. nih.gov For the analysis of VSCs in high-ethanol matrices like spirits, dilution of the sample and the addition of salt can significantly improve the sensitivity of the extraction. nih.gov

Sample Preservation : For solid samples containing VOCs, immediate field preservation is often necessary to prevent analyte loss. This can involve placing the sample in a vial containing a preservative like methanol (B129727) or an aqueous sodium bisulfate solution.

Advanced Applications of Disulfides in Chemical and Materials Science Research

Disulfide Linkers in the Chemical Design of Conjugates and Macromolecules

General research indicates that disulfide bonds are widely used as reversible linkages in the design of complex molecules. nih.govnih.gov However, no studies were found that specifically utilize or characterize Disulfide, hexyl 2-methylpropyl for these applications.

Chemical Methods for Incorporating Reversible Disulfide Linkages

A variety of chemical methods exist for introducing disulfide bonds into molecules, often involving the oxidation of thiols or thiol-disulfide exchange reactions. nih.govorganic-chemistry.org These methods are general in nature, and no literature specifically describes the synthesis or incorporation of this compound into larger structures.

Design Principles for Disulfide-Containing Scaffolds

The design of disulfide-containing scaffolds is a key area of research, particularly in the development of peptides and proteins with specific structural and functional properties. nih.govfrontiersin.org The stability and reactivity of the disulfide bond can be tuned by altering the surrounding chemical environment. nih.gov However, the specific design principles related to the asymmetric nature of this compound (with hexyl and 2-methylpropyl groups) have not been explored in the available literature.

Disulfides in the Construction of Porous Organic Cages and Molecular Architectures

The reversible nature of disulfide bonds makes them useful in the self-assembly of complex structures like porous organic cages (POCs). rsc.orgaminer.org These materials have potential applications in areas such as gas storage and separation. nih.gov

Self-Assembly Processes Utilizing Reversible Disulfide Bond Formation

Dynamic covalent chemistry, including disulfide exchange, allows for the "error-checking" and formation of thermodynamically stable, ordered structures. rsc.orgresearchgate.net While this is a powerful technique for building molecular architectures, there are no published examples of using this compound as a building block in these processes.

Influence of Reaction Conditions on Supramolecular Assembly and Yield

The outcome of supramolecular assembly is highly dependent on factors such as solvent, temperature, and the presence of catalysts. nih.govillinois.edu The specific conditions required for the potential self-assembly of structures from this compound are unknown.

Integration of Disulfides in Self-Healing Polymer Systems

Disulfide bonds can be incorporated into polymer networks to create materials that can repair themselves after damage. rsc.orgacs.orgcapes.gov.br The mechanism often involves the dynamic exchange of disulfide bonds, which allows the polymer chains to reconnect across a fracture. nih.govnih.gov While this is an active area of research, with various disulfide-containing monomers being explored, there is no mention of the use of this compound in any self-healing polymer systems described in the literature.

Table of Compounds Mentioned

Mechanistic Understanding of Disulfide Exchange for Autonomous Repair

The autonomous repair in materials containing disulfide bonds, such as the hypothetical "this compound," is fundamentally based on the dynamic nature of the disulfide linkage (S-S). The key to this self-healing capability lies in the reversible cleavage and reformation of these covalent bonds, a process known as disulfide exchange.

The prevailing mechanistic understanding suggests that disulfide exchange predominantly proceeds via a radical-mediated pathway. rsc.orgscispace.comrsc.org This process is initiated by the homolytic cleavage of the disulfide bond, which can be triggered by external stimuli such as heat, light (e.g., UV radiation), or mechanical stress. nih.govmdpi.com This cleavage results in the formation of two highly reactive thiyl radicals (RS•).

Once formed, these thiyl radicals can participate in a series of exchange reactions. A thiyl radical can attack a neighboring disulfide bond, leading to the cleavage of that bond and the formation of a new disulfide linkage, effectively "shuffling" the connections within the material's network. acs.org This dynamic bond exchange allows the polymer chains to rearrange and flow, which is crucial for the closure of cracks and the restoration of mechanical integrity across damaged surfaces. The process can be repeated multiple times, enabling the material to undergo several healing cycles. acs.org

While the radical-mediated mechanism is considered dominant, the rate of disulfide exchange can be enhanced by the presence of catalysts. rsc.orgscispace.com For instance, certain nucleophiles can facilitate the formation of thiolate anions, which can also participate in the exchange process, complementing the radical pathway. scispace.com The structure of the groups flanking the disulfide bond also plays a significant role in its reactivity. For aryl disulfides, the exchange can be more facile compared to aliphatic disulfides due to electronic effects. nih.gov In the case of "this compound," the aliphatic nature of the hexyl and 2-methylpropyl groups would influence the bond dissociation energy and the steric accessibility of the disulfide bond.

Theoretical calculations on various disulfide compounds have provided further evidence against a concerted [2+2] metathesis mechanism, reinforcing the view that the radical-mediated pathway is the primary route for the self-healing process in these materials. rsc.org The relatively low reaction barriers calculated for the radical mechanism, often in the range of 10 kcal/mol, support the feasibility of this process under mild conditions. rsc.org

Mechanistic Aspect Key Findings from Research on Disulfide-Based Self-Healing Materials Relevance to "this compound"
Primary Mechanism Predominantly radical-mediated, involving homolytic cleavage of the S-S bond to form thiyl radicals. rsc.orgscispace.comrsc.orgThe disulfide bond in "this compound" would be expected to undergo homolytic cleavage to initiate the self-healing process.
Initiation Stimuli Heat, UV light, visible light, and mechanical force can initiate disulfide exchange. nih.govmdpi.comHealing in a material containing this disulfide could likely be triggered by applying moderate heat or exposing it to light.
Catalysis The exchange rate can be enhanced by catalysts that promote the formation of S-based anions. rsc.orgscispace.comThe inclusion of appropriate catalysts could potentially accelerate the healing process in a polymer network featuring this disulfide.
Influence of R-Groups The chemical nature of the groups attached to the disulfide bond affects reactivity and bond strength. nih.govThe aliphatic hexyl and 2-methylpropyl groups would determine the specific bond dissociation energy and steric factors influencing the exchange rate.
Alternative Mechanisms The [2+2] metathesis mechanism is generally considered less favorable than the radical-mediated pathway. rsc.orgIt is unlikely that a metathesis mechanism would be the primary pathway for self-healing.

Material Design Considerations for Disulfide-Based Self-Healing

A primary consideration is the mobility of the polymer chains . For the disulfide exchange to effectively repair a crack, the polymer segments must have sufficient mobility to move and allow the reformation of disulfide bonds across the damaged interface. nih.govacs.org This is often achieved by designing polymers with a low glass transition temperature (Tg). The flexible nature of the hexyl and 2-methylpropyl chains in "this compound" would contribute to a lower Tg, potentially enhancing the self-healing capability at or near room temperature.

The concentration of disulfide bonds within the polymer network is another critical parameter. acs.org A higher concentration of disulfide cross-links can lead to better recovery of mechanical strength after healing. acs.org However, an excessively high cross-link density might restrict chain mobility, thereby hindering the healing process. Therefore, an optimal balance must be struck to achieve both robust mechanical properties and efficient autonomous repair.

The chemical environment surrounding the disulfide bond also plays a crucial role. For instance, the presence of other functional groups capable of forming secondary interactions, such as hydrogen bonds, can have a synergistic effect. researchgate.net These non-covalent interactions can help to hold the fractured surfaces together, facilitating the covalent bond reformation of the disulfide linkages.

Furthermore, the introduction of disulfide bonds has been shown to reduce the activation energy for the exchange process in some polymer systems, promoting more efficient self-healing. nih.gov For example, in certain polyurethane networks, the presence of disulfide bonds significantly lowered the activation energy required for network rearrangement and stress relaxation. nih.gov

The choice of the disulfide-containing molecule itself is also a key design element. The synthesis of functionalized disulfides that can be readily incorporated into various polymer backbones is an active area of research. researchgate.net For "this compound," synthetic strategies would need to be developed to incorporate it as a cross-linker or as a dynamic unit within the main chain of a polymer.

Design Parameter Influence on Self-Healing Performance Implications for Materials with "this compound"
Polymer Chain Mobility (Tg) High mobility (low Tg) is essential for chain rearrangement and crack closure. nih.govacs.orgThe aliphatic side chains would likely result in a low Tg, favoring self-healing at ambient temperatures.
Disulfide Concentration Higher concentration generally leads to better recovery of mechanical properties, but can impede healing if too high. acs.orgThe concentration would need to be optimized to balance mechanical strength and healing efficiency.
Synergistic Interactions Hydrogen bonds and other non-covalent interactions can assist in aligning fractured surfaces. researchgate.netIncorporating hydrogen-bonding moieties into the polymer backbone alongside the disulfide could enhance healing.
Activation Energy The presence of disulfide bonds can lower the activation energy for network rearrangement. nih.govThis disulfide would be expected to contribute to a lower activation energy for healing in the host polymer.
Molecular Architecture The method of incorporating the disulfide (e.g., as a cross-linker or in the main chain) affects the final material properties. researchgate.netSynthetic routes would need to be designed to integrate "this compound" effectively into a polymer network.

Q & A

Q. How can researchers design experiments to study the compound’s role in radical chain reactions?

  • Methodological Answer : Employ electron paramagnetic resonance (EPR) spectroscopy with spin-trapping agents (e.g., DMPO) to detect thiyl radicals generated during disulfide cleavage. Couple with kinetic simulations to model chain propagation and termination steps under varied oxygen concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.